2-(4-Acetamidonaphthalen-1-yl)oxyacetic acid
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Overview
Description
2-(4-Acetamidonaphthalen-1-yl)oxyacetic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an acetamido group attached to the naphthalene ring and an oxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamidonaphthalen-1-yl)oxyacetic acid typically involves the reaction of 4-acetamidonaphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the acetamido group on the naphthalene ring reacts with the chloroacetic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetamidonaphthalen-1-yl)oxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxyacetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-(4-Acetamidonaphthalen-1-yl)oxyacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Acetamidonaphthalen-1-yl)oxyacetic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the oxyacetic acid moiety can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Naphthoxyacetic acid: Similar structure but lacks the acetamido group.
Aminooxyacetic acid: Contains an aminooxy group instead of the acetamido group.
Naphthalene derivatives: Various compounds with different functional groups attached to the naphthalene ring.
Uniqueness
2-(4-Acetamidonaphthalen-1-yl)oxyacetic acid is unique due to the presence of both the acetamido and oxyacetic acid moieties. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
2-(4-acetamidonaphthalen-1-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9(16)15-12-6-7-13(19-8-14(17)18)11-5-3-2-4-10(11)12/h2-7H,8H2,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSUFUHOAGOMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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